Cas no 2034202-02-1 (4-{3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-ylsulfonyl}-2,1,3-benzothiadiazole)

4-{3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-ylsulfonyl}-2,1,3-benzothiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-{3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-ylsulfonyl}-2,1,3-benzothiadiazole
- 2034202-02-1
- 4-{[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole
- AKOS026696911
- F6555-1068
- 4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
- 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
-
- Inchi: 1S/C15H16N6O2S2/c22-25(23,14-3-1-2-12-15(14)18-24-17-12)20-7-6-11(8-20)21-9-13(16-19-21)10-4-5-10/h1-3,9-11H,4-8H2
- InChI Key: AOPXIXHRBSHLRD-UHFFFAOYSA-N
- SMILES: S(C1=CC=CC2C1=NSN=2)(N1CCC(C1)N1C=C(C2CC2)N=N1)(=O)=O
Computed Properties
- Exact Mass: 376.07761612g/mol
- Monoisotopic Mass: 376.07761612g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 131Ų
- XLogP3: 1.1
4-{3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-ylsulfonyl}-2,1,3-benzothiadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6555-1068-30mg |
4-{[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |
2034202-02-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6555-1068-2mg |
4-{[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |
2034202-02-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6555-1068-3mg |
4-{[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |
2034202-02-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6555-1068-4mg |
4-{[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |
2034202-02-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6555-1068-1mg |
4-{[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |
2034202-02-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6555-1068-2μmol |
4-{[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |
2034202-02-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6555-1068-5μmol |
4-{[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |
2034202-02-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6555-1068-10mg |
4-{[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |
2034202-02-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6555-1068-20μmol |
4-{[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |
2034202-02-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6555-1068-25mg |
4-{[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole |
2034202-02-1 | 25mg |
$109.0 | 2023-09-08 |
4-{3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-ylsulfonyl}-2,1,3-benzothiadiazole Related Literature
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
Additional information on 4-{3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-ylsulfonyl}-2,1,3-benzothiadiazole
Recent Advances in the Study of 4-{3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-ylsulfonyl}-2,1,3-benzothiadiazole (CAS: 2034202-02-1)
The compound 4-{3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-ylsulfonyl}-2,1,3-benzothiadiazole (CAS: 2034202-02-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest studies focusing on this compound, including its synthesis, biological activity, and mechanism of action.
Recent literature highlights the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The benzothiadiazole core, coupled with the cyclopropyl-triazole moiety, confers high selectivity and binding affinity to target proteins, making it a promising candidate for drug development. Several in vitro and in vivo studies have demonstrated its efficacy in modulating key signaling pathways, such as NF-κB and MAPK, which are critical in disease progression.
One of the most notable findings comes from a 2023 study published in the Journal of Medicinal Chemistry, where researchers elucidated the compound's crystal structure and its interaction with the active site of a target kinase. The study revealed that the sulfonyl group plays a pivotal role in stabilizing the enzyme-inhibitor complex, while the triazole ring enhances hydrophobic interactions. These insights have paved the way for the design of derivatives with improved pharmacokinetic properties.
In addition to its inhibitory effects, recent investigations have explored the compound's potential as a fluorescent probe for bioimaging. The benzothiadiazole moiety exhibits strong fluorescence emission, enabling real-time visualization of cellular processes. This dual functionality—both therapeutic and diagnostic—positions the compound as a versatile tool in precision medicine.
Despite these advancements, challenges remain in optimizing the compound's bioavailability and reducing off-target effects. Ongoing research is focused on structural modifications to enhance its metabolic stability and tissue specificity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 4-{3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-ylsulfonyl}-2,1,3-benzothiadiazole represents a promising scaffold for the development of novel therapeutics and diagnostic agents. Its multifaceted applications underscore the importance of continued research in this area, with the potential to address unmet medical needs in oncology and inflammation.
2034202-02-1 (4-{3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-ylsulfonyl}-2,1,3-benzothiadiazole) Related Products
- 1231161-31-1(5-Methyl-2-(2-nitrophenyl)amino-3-thiophenecarboxylic Acid)
- 2208274-68-2(1-(3-Fluoro-5-methoxyphenyl)-propylamine hydrochloride)
- 2138260-01-0(2H-Isoindole, 4,5,6,7-tetrahydro-4-(1-piperazinyl)-)
- 1105235-96-8(N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide)
- 1215735-42-4(6-benzyl-2-(4-butoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride)
- 2680904-53-2(tert-butyl N-{3-(4-bromophenyl)cyclobutylmethyl}carbamate)
- 1270522-30-9(3-(1-AMINOETHYL)-4-FLUOROBENZOIC ACID HCL)
- 1547612-59-8(1-cyclopentyl-4-methoxybutane-1,3-dione)
- 150196-31-9(2-(oxan-2-yloxy)propane-1,3-diol)
- 2228896-07-7(3-(3-chloro-4-methylthiophen-2-yl)-1,1,1-trifluoropropan-2-ol)




